molecular formula C12H10S B8197211 2-(2-Phenylethenyl)thiophene

2-(2-Phenylethenyl)thiophene

Cat. No. B8197211
M. Wt: 186.27 g/mol
InChI Key: DPAPGSNLWBQIGV-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)thiophene is a useful research compound. Its molecular formula is C12H10S and its molecular weight is 186.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electronic and Photophysical Properties :

    • Ruthenium(II) bis(2,2′6′,2′′-terpyridine) complexes containing a central 2,5-diethynylated-thiophene unit enhance electronic communication and photophysical properties, suggesting potential for very long dinuclear complexes (Harriman et al., 2002).
    • Fluorinated phenylene units in thiophene oligomers enhance self-assembly and electronic properties, making them suitable for semiconductor materials in organic field-effect transistors (Crouch et al., 2005).
  • Biological Applications :

    • Novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties exhibit potential as anticancer, antibacterial, and antioxidant agents (Mabkhot et al., 2017).
  • Material Science :

    • Poly(2-phenylthieno[3,4-b]thiophene) has a low band gap of 0.85 eV, suggesting its use in low-cost, high-performance electronic devices (Neef et al., 1999).
    • Thiophene derivatives enhance cycling stability and capacity retention in high-voltage LiCoO2 batteries, indicating their potential as functional additives in lithium-ion batteries (Xia et al., 2015).
  • Polymer Chemistry :

    • Phenylvinyl-substituted thiophene trimer derivatives are potential candidates for stable conductive polymer layers with low-energy forbidden band (Lapkowski et al., 2009).
    • Bis(phenylethynyl)thienoacenes are precursors for n-type materials in molecular electronics, with their electronic properties influenced by the number of fused thiophene rings (García et al., 2010).
  • Optoelectronics :

    • Thiophene/phenylene-based oligomers and polymers with alkyl chains exhibit strong absorption in the UV-visible region and a wide transparency window in visible-IR, making them ideal for nonlinear optics applications (Vivas et al., 2011).

properties

IUPAC Name

2-(2-phenylethenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAPGSNLWBQIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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